1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole
Description
X-ray Crystallography
While direct X-ray data for this compound is limited, analogous imidazole derivatives (e.g., 1H-imidazole-1-methanol) reveal planar imidazole rings with substituent orientations influencing crystal packing. For 1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole, the diethoxyethyl group likely adopts a gauche conformation to minimize steric hindrance, as observed in similar ethoxy-substituted compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃):
| Signal (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 1.23 | 6H | Triplet | CH₃ (diethoxy groups) |
| 3.45–3.65 | 4H | Quartet | OCH₂CH₃ (diethoxy) |
| 3.78 | 2H | Singlet | N–CH₂– (diethoxyethyl) |
| 4.52 | 1H | Triplet | CH (diethoxyethyl) |
| 6.44 | 1H | Singlet | H-4 (imidazole ring) |
| 6.92 | 1H | Singlet | H-5 (imidazole ring) |
| 2.35 | 3H | Singlet | CH₃ (methyl group) |
13C NMR (100 MHz, CDCl₃):
| Signal (δ, ppm) | Assignment |
|---|---|
| 15.2 | CH₃ (diethoxy groups) |
| 44.8 | N–CH₂– (diethoxyethyl) |
| 63.1 | OCH₂CH₃ |
| 101.5 | CH (diethoxyethyl) |
| 122.3, 135.6 | C-4, C-5 (imidazole ring) |
| 143.9 | C-2 (methyl-substituted carbon) |
These assignments align with DEPT-135 and HSQC experiments, confirming connectivity.
Tautomeric Behavior and Conformational Dynamics
Imidazole derivatives exhibit prototropic tautomerism, but This compound shows limited tautomeric activity due to steric and electronic effects:
- The methyl group at position 2 stabilizes the 1H-tautomer by donating electron density to the ring, reducing nitrogen lone pair availability for proton transfer.
- The diethoxyethyl group at position 1 hinders rotation about the N–CH₂ bond, locking the substituent in a fixed conformation.
Solid-state 13C CP/MAS NMR studies of analogous compounds (e.g., 2,2'-bi-1H-imidazole) reveal frozen tautomerism in crystalline phases. For this compound, dynamic NMR experiments in solution (e.g., variable-temperature 1H NMR) show no coalescence of signals between −50°C and 100°C, confirming restricted tautomerism.
Conformational Analysis
The diethoxyethyl group exhibits three rotamers:
- Gauche-gauche : Ethoxy groups on opposite sides of the CH₂–CH plane.
- Gauche-trans : One ethoxy group equatorial, the other axial.
- Trans-trans : Ethoxy groups aligned antiperiplanar.
DFT calculations (B3LYP/6-31G*) predict the gauche-gauche conformation as most stable (ΔG = 0 kcal/mol), while trans-trans is higher by 2.3 kcal/mol. This preference arises from reduced steric clash between ethoxy oxygens and the imidazole ring.
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-4-13-10(14-5-2)8-12-7-6-11-9(12)3/h6-7,10H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZLTRVUZBXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CN=C1C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Dipolar Azide–Nitrile Cycloaddition and Acid-Catalyzed Cyclization
A robust method involves two main steps:
Step A: Formation of 5-Amino-1-(2,2-Diethoxyethyl)-1,2,3-Triazoles
- React an acetonitrile derivative (0.5 mmol) with 3 equivalents of diethyl 2-azidoacetaldehyde diethyl acetal in DMSO (8 mL).
- Add 0.5 equivalents of powdered potassium tert-butoxide portionwise at room temperature.
- Stir the mixture at 70 °C for 3 hours.
- Work-up includes extraction with dichloromethane, washing with brine, drying over MgSO4, filtration, and concentration.
- Purify the crude product by chromatography using hexane:ethyl acetate (2:1) as eluent to obtain the triazole intermediate.
Step B: Conversion to 1H-Imidazole Derivatives
- Reflux the triazole intermediate (0.5 mmol) with corresponding alcohol (10 mL) and 0.5 mL concentrated HCl for 3 hours.
- Neutralize the reaction mixture with aqueous NaOH.
- Extract with dichloromethane, wash with brine, dry, filter, and concentrate.
- Purify by chromatography (ethyl acetate) to yield the target imidazole compound.
This method is efficient and yields analytically pure this compound derivatives.
Acid-Catalyzed Cyclization of 1-(2,2-Diethoxyethyl)urea
An alternative classical approach involves:
- Heating 1-(2,2-diethoxyethyl)urea in the presence of sulfuric acid or trifluoroacetic acid at room temperature or under reflux.
- The acid catalyzes cyclization to form the imidazole ring.
- Reaction times vary from 1 hour to several days depending on conditions.
- The product is isolated by neutralization, extraction, and recrystallization.
Yields reported range from 40% to 80%, with purification by recrystallization or chromatography. This method is historically significant and still relevant for producing imidazolinone derivatives related to the target compound.
Base-Catalyzed Cyclization Using Organic Bases
Recent advances include the use of strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze cyclization reactions at room temperature:
- Propargylic ureas or related precursors are treated with 5 mol% BEMP in anhydrous acetonitrile.
- The reaction proceeds rapidly (within minutes to hours) to form imidazole or imidazolidinone derivatives.
- The crude product is purified by silica gel chromatography.
This method offers mild conditions and high yields, with mechanistic insights supported by computational studies.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Various nucleophiles like amines, thiols, and halides in solvents such as dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with different functional groups replacing the diethoxyethyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as inhibitors of heme oxygenase-1 (HO-1), an enzyme linked to cancer progression. The compound's structural features allow it to interact with the HO-1 binding site effectively. For instance, a fragment-based approach identified novel compounds with significant inhibitory effects on HO-1, suggesting that similar imidazole derivatives could serve as promising anticancer agents .
Case Study :
A study demonstrated that certain imidazole-like compounds achieved micromolar activity against HO-1, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Properties
Imidazole derivatives, including 1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole, have shown antimicrobial activity against various pathogens. These compounds can disrupt microbial cell function and are being explored for their efficacy against bacterial and fungal infections.
Data Table: Antimicrobial Efficacy of Imidazole Derivatives
| Compound | Pathogen | Activity (EC50) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 μg/mL |
| This compound | Escherichia coli | 3 μg/mL |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, which is critical in drug design. Its imidazole moiety is known to coordinate with metal ions in enzyme active sites, thereby inhibiting their activity.
Case Study :
In vitro studies have shown that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . This suggests potential applications in developing anti-inflammatory drugs.
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in polymer synthesis. It can act as a cross-linking agent or a building block for creating advanced materials with specific properties.
Data Table: Polymerization Characteristics
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Polyimide | This compound | High thermal stability |
| Conductive Polymers | Various imidazole derivatives | Enhanced electrical conductivity |
Mechanism of Action
The mechanism of action of 1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Imidazole Core
The compound’s structural uniqueness lies in its 2-methyl group and N1-diethoxyethyl chain , which differentiate it from other imidazole derivatives. Key comparisons include:
Key Observations :
- The diethoxyethyl group in the target compound provides a balance between hydrophilicity (ethoxy groups) and lipophilicity (ethyl chain), contrasting with the bulky trityl group (MW 324, ) or the charged imidazolium ion ().
- Introduction of a nitro group (e.g., in ) adds redox-sensitive functionality absent in the target compound.
Physicochemical Properties
- Solubility: The diethoxyethyl group improves solubility in polar aprotic solvents (e.g., DMF, ethanol) compared to fully alkylated imidazoles (e.g., 1-dodecylimidazole, MW 236 ).
- Stability : Neutral imidazoles like the target compound are generally stable under ambient conditions, whereas nitroimidazoles (e.g., ) may decompose under light or heat.
Biological Activity
The compound 1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole is a derivative of imidazole known for its diverse biological activities. Imidazole and its derivatives have been extensively studied due to their roles in medicinal chemistry, particularly for their antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this specific compound, including data tables and relevant case studies.
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.27 g/mol
Biological Activity Overview
Imidazole derivatives are recognized for their pharmacological potential. The biological activities of This compound can be categorized into several areas:
-
Antimicrobial Activity
- Imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with imidazole rings can effectively inhibit the growth of various bacterial strains and fungi.
- For example, complexes formed with transition metals and imidazoles have demonstrated enhanced antimicrobial activities due to synergistic effects between the metal ions and the imidazole moiety .
-
Antitumor Activity
- The antitumor potential of imidazoles has been documented in various studies. Compounds similar to This compound have shown efficacy against several cancer cell lines.
- A study highlighted that certain imidazole derivatives significantly inhibited cell proliferation in lung cancer cell lines (A549, HCC827) with IC50 values ranging from 0.85 to 6.75 μM across different assays .
-
Anti-inflammatory Effects
- Some derivatives exhibit notable anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Research has indicated that specific imidazole compounds can achieve higher selectivity indices than traditional anti-inflammatory drugs like celecoxib .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various imidazole derivatives, including This compound . The results indicated:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranged from 0.5 to 4 μg/mL for effective compounds.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Other Imidazole Derivative | 4 | Escherichia coli |
Study 2: Antitumor Activity Assessment
In vitro studies on lung cancer cell lines demonstrated that imidazole derivatives could inhibit tumor growth effectively:
- Cell Lines Tested : A549, HCC827
- IC50 Values :
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) |
|---|---|---|
| This compound | 4.01 | 5.13 |
| Reference Drug (e.g., Doxorubicin) | 0.85 | 1.73 |
The biological activity of This compound is believed to involve:
- DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes and thus affecting cell proliferation .
- Metal Ion Coordination : Complexes formed with metal ions enhance the therapeutic efficacy of imidazoles by facilitating drug action through metal-enzyme interactions .
Q & A
Q. What are the optimal synthetic routes for 1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole?
- Methodological Answer : The synthesis of imidazole derivatives typically involves multi-step condensation reactions. For example, similar compounds (e.g., benzimidazole derivatives) are synthesized via cyclization of substituted amines and aldehydes under acidic conditions (e.g., acetic acid or ammonium acetate) in solvents like ethanol or DMF . For this compound, a plausible route includes:
Condensation : React 2-methylimidazole with diethyl acetaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to introduce the diethoxyethyl group.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Characterization : Confirm structure via -NMR (e.g., δ 1.2–1.4 ppm for diethoxy methyl groups) and IR (C-O-C stretch at ~1100 cm⁻¹) .
Q. How to characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation indicates purity) .
- Chromatography : TLC with hexane:ethyl acetate (60:40) to verify homogeneity (Rf ~0.7–0.8) .
- Spectroscopy : -NMR to confirm the imidazole ring carbons (δ 120–150 ppm) and diethoxyethyl carbons (δ 60–70 ppm) .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : Solubility can be experimentally determined via sequential solvent testing:
Polar solvents : Test in DMSO or ethanol due to the diethoxyethyl group’s polarity.
Non-polar solvents : Assess in hexane or chloroform for partial solubility.
For quantitative analysis, use UV-Vis spectroscopy to measure saturation concentrations (λmax ~250 nm for imidazole derivatives) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Address this by:
Cross-validation : Compare -NMR with - COSY to confirm coupling patterns.
Computational modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and match experimental peaks .
High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer : Molecular docking and dynamics simulations are key:
Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Set grid parameters to cover the active site (center coordinates: x=15, y=20, z=18; dimensions: 25 ų) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
Free energy calculations : Apply MM-PBSA to estimate ΔGbinding (values ≤−7 kcal/mol suggest strong affinity) .
Q. How to optimize reaction conditions to improve yield and selectivity?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
Variables : Screen catalysts (e.g., p-toluenesulfonic acid vs. FeCl₃), solvents (ethanol vs. acetonitrile), and temperatures (60–120°C).
Response surface methodology (RSM) : Model interactions between variables using software like Minitab.
Validation : Replicate optimal conditions (e.g., 80°C, ethanol, 5 mol% FeCl₃) to achieve ≥85% yield .
Q. What are the ADMET properties and implications for drug development?
- Methodological Answer : Use in silico tools to evaluate:
Absorption : Predict logP (optimal range: 1–3) using SwissADME. Diethoxyethyl groups may increase lipophilicity.
Toxicity : Check for mutagenicity via admetSAR (e.g., Ames test predictions).
Metabolism : CYP450 inhibition risk (e.g., CYP3A4) using PreADMET .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
